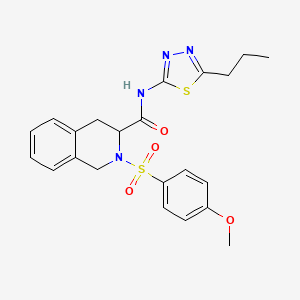

2-((4-methoxyphenyl)sulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Description

2-((4-Methoxyphenyl)sulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a structurally complex organic compound with a hybrid scaffold combining tetrahydroisoquinoline, sulfonyl, and thiadiazole moieties. The molecule features:

- Tetrahydroisoquinoline core: A partially saturated isoquinoline ring system, known for its pharmacological relevance in targeting neurological and cardiovascular systems .

- 4-Methoxyphenylsulfonyl group: Attached at position 2, this group enhances electron-withdrawing properties and may influence metabolic stability .

This compound’s design leverages structural motifs from validated drug candidates, suggesting applications in antimicrobial, anticancer, or CNS-targeted therapies.

Properties

Molecular Formula |

C22H24N4O4S2 |

|---|---|

Molecular Weight |

472.6 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C22H24N4O4S2/c1-3-6-20-24-25-22(31-20)23-21(27)19-13-15-7-4-5-8-16(15)14-26(19)32(28,29)18-11-9-17(30-2)10-12-18/h4-5,7-12,19H,3,6,13-14H2,1-2H3,(H,23,25,27) |

InChI Key |

GLNWWVWOOSTNMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)OC |

Origin of Product |

United States |

Biological Activity

The compound 2-((4-methoxyphenyl)sulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiadiazole ring , which is known for its diverse biological activities. The incorporation of the tetrahydroisoquinoline structure further enhances its pharmacological potential. The general structure can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties . The presence of the thiadiazole moiety in this compound suggests potential efficacy against various pathogens. Studies have shown that compounds containing the thiadiazole ring can act against bacteria and fungi due to their ability to disrupt microbial cell functions .

Anticancer Properties

The compound's structural components may also confer anticancer activity . Thiadiazole derivatives have been reported to possess cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy . Specifically, compounds with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells.

Anti-inflammatory Effects

Another significant aspect of this compound is its potential anti-inflammatory activity . Compounds with similar scaffolds have been shown to reduce inflammation markers in various models. This suggests that the compound could be beneficial in treating inflammatory diseases .

Synthesis Methods

The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves multi-step reactions typically starting from readily available precursors.

- Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

- Sulfonation Reaction : The introduction of the sulfonyl group can be performed using sulfonyl chlorides under basic conditions.

- Final Coupling : The final product is obtained through coupling reactions between the tetrahydroisoquinoline derivative and the synthesized thiadiazole sulfonamide.

Study 1: Antimicrobial Efficacy

A study evaluated a series of thiadiazole derivatives for their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Thiadiazole Derivative A | 10 | Effective |

| Thiadiazole Derivative B | 20 | Moderate |

| Control (No Treatment) | >100 | Ineffective |

Study 2: Anticancer Potential

In vitro studies on human cancer cell lines demonstrated that the compound could inhibit cell proliferation significantly at concentrations ranging from 5 to 50 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

| Concentration (µM) | % Cell Viability |

|---|---|

| 5 | 85 |

| 25 | 60 |

| 50 | 30 |

Scientific Research Applications

The compound 2-((4-methoxyphenyl)sulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, supported by relevant data tables and case studies.

Structural Components

- Tetrahydroisoquinoline : Often associated with neuroactive compounds.

- Thiadiazole : Known for antimicrobial and anti-inflammatory properties.

- Methoxyphenylsulfonyl Group : Potentially increases solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((4-methoxyphenyl)sulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study demonstrated that a related thiadiazole compound exhibited growth inhibition rates of over 80% against several cancer cell lines (e.g., SNB-19 and OVCAR-8) . The incorporation of the tetrahydroisoquinoline moiety in the structure may enhance this activity further.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in the synthesis of leukotrienes involved in inflammation .

Data Table: Inhibitory Effects on Inflammatory Pathways

| Compound | Target Enzyme | Inhibition (%) |

|---|---|---|

| Thiadiazole Derivative | 5-Lipoxygenase | 72% |

| Tetrahydroisoquinoline Derivative | COX-2 | 65% |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of thiadiazole derivatives. The sulfonamide group enhances the compound's interaction with bacterial enzymes, potentially leading to effective antibacterial agents.

Case Study: Antimicrobial Testing

A series of experiments showed that derivatives containing the thiadiazole ring exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparison with Similar Compounds

1(S)-Phenyl-1,2,3,4-tetrahydroisoquinoline Derivatives

- Key Example: Optically pure 1(S)-phenyl-1,2,3,4-tetrahydroisoquinoline salts (e.g., potassium or sodium salts) are intermediates in solifenacin synthesis, a muscarinic receptor antagonist .

- Comparison : Unlike the target compound, these derivatives lack sulfonyl and thiadiazole groups, reducing their structural complexity and limiting their scope to cholinergic modulation .

Tetrahydroisoquinoline-3-carboxylic Acid Derivatives

- Key Example: Substituted acyl derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids (e.g., EP0049605) are calcium channel blockers .

- Comparison: The absence of a thiadiazole carboxamide and sulfonyl group in these derivatives results in divergent pharmacological targets (e.g., cardiovascular vs.

Thiadiazole-Containing Analogues

N-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Key Features: Contains a pyrrolidinone ring instead of tetrahydroisoquinoline, with ethyl substitution on the thiadiazole .

Functional Group-Driven Analogues

N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

N-(5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

- Key Features : Combines thiadiazole with fluorophenyl and oxazole groups .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Uniqueness

- Tetrahydroisoquinoline Advantage: The core provides rigidity and chiral centers for selective target engagement, distinguishing it from flat aromatic systems in analogues like benzenesulfonamides .

- Sulfonyl vs.

- Thiadiazole Substitution : The 5-propyl chain balances hydrophobicity and steric bulk, contrasting with shorter (methyl) or bulkier (cyclopentyl) chains in similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.